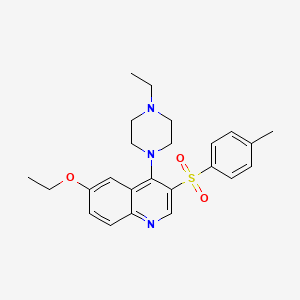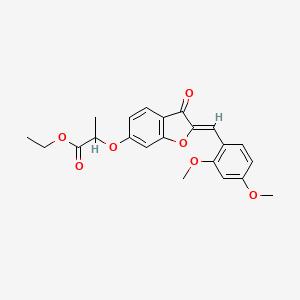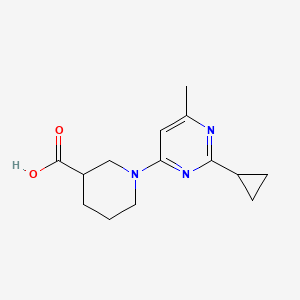![molecular formula C19H20N2O2S2 B2745078 2-(3-(Azepan-1-ylsulfonyl)phenyl)benzo[d]thiazole CAS No. 638136-01-3](/img/structure/B2745078.png)
2-(3-(Azepan-1-ylsulfonyl)phenyl)benzo[d]thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(Azepan-1-ylsulfonyl)phenyl)benzo[d]thiazole is a compound that belongs to the benzothiazole family, which is known for its diverse pharmacological properties. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. The specific compound has a unique structure that includes an azepane ring, which is a seven-membered nitrogen-containing ring, attached to a sulfonyl group and a phenyl ring, which is further connected to a benzothiazole moiety.
Vorbereitungsmethoden
The synthesis of 2-(3-(Azepan-1-ylsulfonyl)phenyl)benzo[d]thiazole can be achieved through various synthetic pathways. One common method involves the reaction of 2-aminobenzenethiol with a substituted phenyl isothiocyanate to form the benzothiazole core. The azepane ring can be introduced through a nucleophilic substitution reaction using azepane and a suitable sulfonyl chloride derivative. The reaction conditions typically involve the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are often carried out at elevated temperatures to ensure complete conversion .
Analyse Chemischer Reaktionen
2-(3-(Azepan-1-ylsulfonyl)phenyl)benzo[d]thiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions where the azepane ring can be replaced with other nucleophiles such as amines or alcohols.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). .
Wissenschaftliche Forschungsanwendungen
2-(3-(Azepan-1-ylsulfonyl)phenyl)benzo[d]thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of various enzymes and proteins, making it a candidate for drug development.
Medicine: It has been investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Wirkmechanismus
The mechanism of action of 2-(3-(Azepan-1-ylsulfonyl)phenyl)benzo[d]thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anti-cancer effects. The sulfonyl group plays a crucial role in its binding affinity and specificity, while the benzothiazole moiety contributes to its overall stability and reactivity .
Vergleich Mit ähnlichen Verbindungen
2-(3-(Azepan-1-ylsulfonyl)phenyl)benzo[d]thiazole can be compared with other benzothiazole derivatives, such as:
2-Phenylbenzothiazole: Lacks the azepane and sulfonyl groups, resulting in different pharmacological properties.
2-(4-Morpholinyl)benzothiazole: Contains a morpholine ring instead of an azepane ring, leading to variations in biological activity.
2-(3-Piperidinyl)benzothiazole: Features a piperidine ring, which affects its binding affinity and specificity compared to the azepane-containing compound
Eigenschaften
IUPAC Name |
2-[3-(azepan-1-ylsulfonyl)phenyl]-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S2/c22-25(23,21-12-5-1-2-6-13-21)16-9-7-8-15(14-16)19-20-17-10-3-4-11-18(17)24-19/h3-4,7-11,14H,1-2,5-6,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWLIAUEIOKEIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-methoxyphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2744997.png)

![5-Bromo-2-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyrimidine](/img/structure/B2745002.png)
![(5E)-5-[4-(difluoromethoxy)benzylidene]-2-mercapto-1,3-thiazol-4(5H)-one](/img/structure/B2745003.png)
![N-[2-(2-Methoxyphenyl)ethyl]-4-phenylpiperazine-1-carbothioamide](/img/structure/B2745004.png)
![6-bromo-5-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B2745005.png)


![5-(2-methoxyethyl)-7-(morpholine-4-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2745011.png)


![2-(4-chlorophenoxy)-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]acetamide](/img/structure/B2745015.png)

